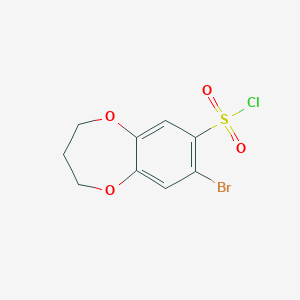

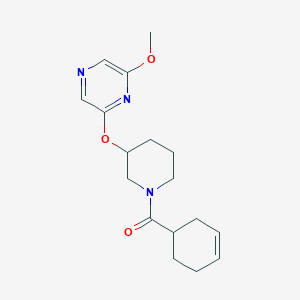

![molecular formula C21H14N2O2S B2670311 N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide CAS No. 302938-12-1](/img/structure/B2670311.png)

N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data . The structure of benzothiazole derivatives is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying Hückel’s rule .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using techniques like frontier molecular orbitals analysis . The degree of charge transfer in these reactions often increases with an increase in solvent polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point, IR spectrum, 1H NMR, and mass spectral data can provide valuable information about its properties .Scientific Research Applications

Synthesis and Characterization

N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide and its derivatives have been extensively studied for their chemical properties and applications. The compound was synthesized using various methods, including the reaction of 3-trifluoromethylbenzoyl chloride with 4-aminobenzo[c][1,2,5]thiadiazole. It was characterized by spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS) and confirmed by elemental analysis. The presence of an N,N-bidentate directing group in the compound makes it suitable for metal-catalyzed C-H bond functionalization reactions (Al Mamari et al., 2019).

Applications in Medical Research

The derivatives of this compound have shown significant potential in medical research, particularly in cancer treatment. A series of derivatives was synthesized and exhibited cytotoxic potentials against various cancer cells such as lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cells. These compounds were also subject to molecular docking studies to understand their binding mechanism against antibacterial targets, highlighting their potential as therapeutic agents (Thumula et al., 2020).

Antimicrobial Applications

The compound and its derivatives have demonstrated strong antimicrobial properties. New derivatives synthesized from N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine and other intermediates showed pronounced antimicrobial activity against various bacterial and fungal strains. Some molecules exhibited higher potency than reference drugs, especially against Gram-positive strains, highlighting their potential in antimicrobial treatments (Bikobo et al., 2017).

Mechanism of Action

Safety and Hazards

While specific safety and hazard data for N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide may not be readily available, general safety measures should be followed when handling this compound. This includes avoiding prolonged exposure, not breathing dust or vapor, and storing the compound in a cool, dry, well-ventilated place .

Future Directions

The future directions in the research of N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamide and similar compounds could involve the design and synthesis of new derivatives with enhanced biological activities. Molecular docking studies could also be performed to understand the interaction of these compounds with their protein targets .

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-benzoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O2S/c24-19(14-6-2-1-3-7-14)15-10-12-16(13-11-15)20(25)23-21-22-17-8-4-5-9-18(17)26-21/h1-13H,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYJTKVQECUKMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

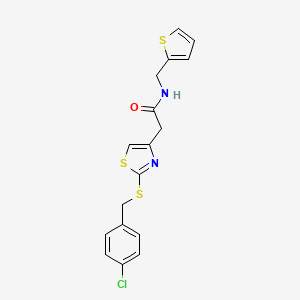

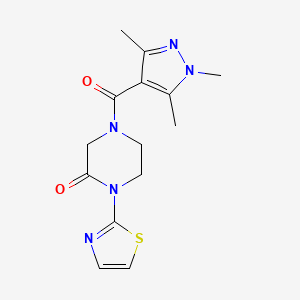

![N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B2670229.png)

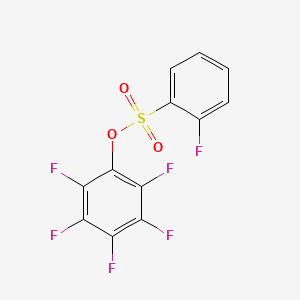

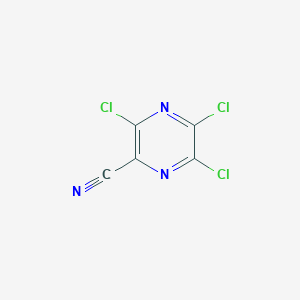

![N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2670233.png)

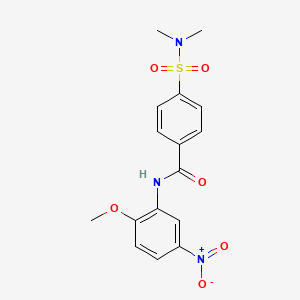

![Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2670236.png)

![3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B2670243.png)

![(E)-ethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2670244.png)

![N-(3,4-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2670249.png)